molecular formula C24H20ClNO4 B557914 Fmoc-3-chloro-D-phenylalanine CAS No. 205526-23-4

Fmoc-3-chloro-D-phenylalanine

Cat. No.: B557914
CAS No.: 205526-23-4
M. Wt: 421.9 g/mol
InChI Key: UOZAKKJRIKXQPY-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-chloro-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom attached to the phenyl ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-chloro-D-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-3-chloro-D-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. The Fmoc group provides a convenient way to protect the amino group during the synthesis process .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and active pharmaceutical ingredients (APIs). It is also utilized in the production of diagnostic reagents and biochemical assays .

Comparison with Similar Compounds

    Fmoc-3-chloro-L-phenylalanine: Similar to Fmoc-3-chloro-D-phenylalanine but with the L-configuration.

    Fmoc-2,4-dimethyl-DL-phenylalanine: A derivative with additional methyl groups on the phenyl ring.

    Fmoc-3,4,5-trifluoro-D-phenylalanine: A derivative with fluorine atoms on the phenyl ring.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring and the D-configuration. This configuration can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool for the synthesis of specific peptides and proteins .

Properties

IUPAC Name

(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427304
Record name Fmoc-3-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-23-4
Record name Fmoc-3-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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